molecular formula C17H17N3O2S B2881141 N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941962-88-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2881141
CAS No.: 941962-88-5
M. Wt: 327.4
InChI Key: DVJPVAVLPHRQAQ-UHFFFAOYSA-N
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Description

Indole and thiophene are both important heterocyclic compounds. Indole is a benzopyrrole, which means it contains a benzene ring fused to a pyrrole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Both of these structures are found in many biologically active compounds and have a wide range of therapeutic properties .


Molecular Structure Analysis

The molecular structure of indole and thiophene derivatives can be characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Indole and thiophene derivatives can undergo various chemical reactions. For example, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can provide 2,3,5-trisubstituted thiophene .

Scientific Research Applications

Catalytic Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been identified as effective ligands in copper-catalyzed coupling reactions. These compounds facilitate the amidation of (hetero)aryl chlorides with primary amides, including the challenging substrates that were previously not well-documented by Cu-catalysis. This advancement opens up new pathways for the functionalization of (hetero)aryl chlorides under mild conditions, significantly broadening the scope of Goldberg-type amidations (Subhadip De, Junli Yin, D. Ma, 2017).

Synthetic Methodology

In synthetic chemistry, novel methodologies for the preparation of di- and mono-oxalamides from oxiranes have been developed, showcasing the versatility of oxalamide derivatives in constructing complex molecular frameworks. This approach provides a straightforward route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of these compounds in synthesizing anthranilic acid derivatives and oxalamides with potential for further functionalization (V. Mamedov et al., 2016).

Material Science and Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their corrosion inhibition properties. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates efficient corrosion inhibition on mild steel surfaces in acidic environments. The study of such compounds not only provides insights into the mechanisms of corrosion inhibition but also aids in the development of new materials with enhanced resistance to corrosion (D. Daoud et al., 2014).

Future Directions

Indole and thiophene derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists. Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPVAVLPHRQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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